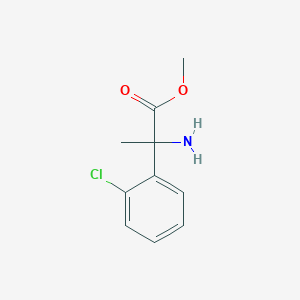

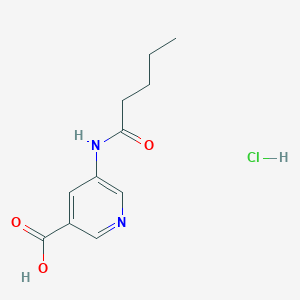

Methyl 6-aminopyridine-2-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

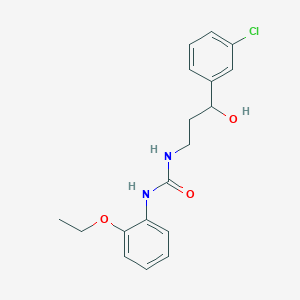

“Methyl 6-aminopyridine-2-carboxylate hydrochloride” is a chemical compound with the IUPAC name "methyl 6-aminopicolinate hydrochloride" . It has a molecular weight of 188.61 .

Molecular Structure Analysis

The molecular structure of “Methyl 6-aminopyridine-2-carboxylate hydrochloride” is represented by the InChI code1S/C7H8N2O2.ClH/c1-11-7(10)5-3-2-4-6(8)9-5;/h2-4H,1H3,(H2,8,9);1H . Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 6-aminopyridine-2-carboxylate hydrochloride” are not available, related compounds like “Methyl 6-chloropyridine-2-carboxylate” have been used in coupling reactions to afford products like "methyl 2,2’-bipyridine-6-carboxylate" .It is stored at room temperature . The compound is air sensitive .

Applications De Recherche Scientifique

Electrocatalytic Carboxylation

One application involves the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to produce 6-aminonicotinic acid. This process highlights a sustainable approach to incorporating CO2 into valuable products, utilizing an electrochemical setup under mild conditions without requiring toxic solvents or additional catalysts. The ionic liquid used can be recycled, making this a green chemistry approach (Feng, Huang, Liu, & Wang, 2010).

Ligand Synthesis and Metal Complexation

Methyl 6-aminopyridine-2-carboxylate derivatives have been utilized in the synthesis of novel ligands and their metal complexes. These complexes are studied for their potential in various applications, including inhibition studies on carbonic anhydrase isoenzymes, demonstrating the compound's utility in biochemical applications. Such studies underscore the relevance of these derivatives in developing therapeutic agents or biochemical tools (Yenikaya et al., 2011).

Hydrogen Bonding and Crystal Engineering

Research has also delved into the hydration products of related pyridine derivatives, illustrating their ability to form intricate hydrogen-bonded networks. These studies provide insights into the potential use of such compounds in crystal engineering and the design of molecular materials with specific structural features (Waddell, Hulse, & Cole, 2011).

Antimicrobial Activity

Moreover, derivatives of methyl 6-aminopyridine-2-carboxylate have been synthesized and evaluated for their antimicrobial properties. This highlights the compound's applicability in the development of new antimicrobial agents, where specific derivatives showed promising activity against a range of microbial species. Such research is crucial in the ongoing quest for new therapeutics to combat resistant strains of bacteria and fungi (Nagashree, Mallu, Mallesha, & Bindya, 2013).

Safety and Hazards

“Methyl 6-aminopyridine-2-carboxylate hydrochloride” is classified under GHS07 and has a signal word of "Warning" . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mécanisme D'action

“Methyl 6-aminopyridine-2-carboxylate hydrochloride” is an organic compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound is soluble in alcohol and ether, but insoluble in water .

The presence of the amino group (-NH2) and the carboxylate ester (-COOCH3) in the molecule suggests that it could participate in various biochemical reactions. Amino groups are basic and can accept a proton to form -NH3+, while carboxylate esters can be hydrolyzed to form carboxylic acids and alcohols .

This could affect its bioavailability and distribution in the body, as non-polar compounds tend to be lipid-soluble and can cross cell membranes more easily .

The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the protonation state of the amino group could change with pH, potentially affecting the compound’s reactivity .

Propriétés

IUPAC Name |

methyl 6-aminopyridine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c1-11-7(10)5-3-2-4-6(8)9-5;/h2-4H,1H3,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWLKVWBXBSKBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-aminopyridine-2-carboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine](/img/structure/B2689993.png)

![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2690006.png)

![1-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea](/img/structure/B2690007.png)

![N-(2,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2690012.png)